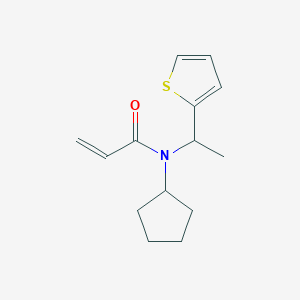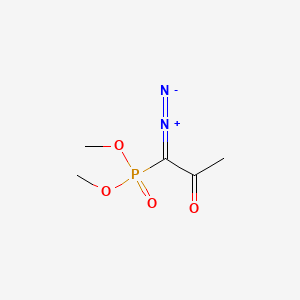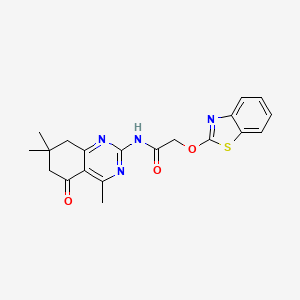
N-Cyclopentyl-N-(1-(thiophen-2-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPENTYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE is a compound that features a cyclopentyl group, a thiophene ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE typically involves the condensation of cyclopentylamine with 1-(thiophen-2-yl)ethanone followed by the addition of prop-2-enamide. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
N-CYCLOPENTYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOPENTYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE: shares similarities with other thiophene-based compounds, such as thiophene-2-carboxamide and thiophene-2-acetamide.
Thiophene Derivatives: These compounds often exhibit similar chemical reactivity and biological activity due to the presence of the thiophene ring.
Uniqueness
The uniqueness of N-CYCLOPENTYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
Molecular Formula |
C14H19NOS |
|---|---|
Molecular Weight |
249.37 g/mol |
IUPAC Name |
N-cyclopentyl-N-(1-thiophen-2-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C14H19NOS/c1-3-14(16)15(12-7-4-5-8-12)11(2)13-9-6-10-17-13/h3,6,9-12H,1,4-5,7-8H2,2H3 |
InChI Key |
WQYZXROVEVGEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)N(C2CCCC2)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11039825.png)
![3-(Tert-butyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-OL](/img/structure/B11039827.png)
![6,8,8,9-Tetramethyl-3-(4-methyl-2-phenylpyrimidine-5-carbonyl)-2H,8H,9H-chromeno[7,6-B]pyridin-2-one](/img/structure/B11039838.png)
![(1S,5R)-N-(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboximidamide](/img/structure/B11039843.png)
![1-(4-bromophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]ethanone](/img/structure/B11039845.png)
![Methyl 2-[4-(1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11039853.png)

![8-Methyl-6-phenyltetrazolo[1,5-b]pyridazine](/img/structure/B11039864.png)
![2-(methylsulfanyl)-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one](/img/structure/B11039867.png)
![3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11039873.png)
![ethyl (2E)-3-amino-3-({(E)-amino[(4,7-dimethylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B11039875.png)


![6-(2-furyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol](/img/structure/B11039907.png)
